molecular formula C26H30O13 B1674859 Liquiritin apioside CAS No. 74639-14-8

Liquiritin apioside

Cat. No. B1674859
CAS RN: 74639-14-8
M. Wt: 550.5 g/mol
InChI Key: FTVKHUHJWDMWIR-DWMQJYMWSA-N
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Description

Liquiritin apioside is a flavonoid compound that can be isolated from Glycyrrhiza species . It has been shown to inhibit 3t3-l1 preadipocyte differentiation and neuronal death, as well as to suppress chronic cough in an experimental model . It is also one of the main active components in Suan-Zao-Ren decoction as a treatment for insomnia .


Molecular Structure Analysis

The molecular formula of Liquiritin apioside is C26H30O13 . It has a molecular weight of 550.509 Da and a monoisotopic mass of 550.168640 Da .


Chemical Reactions Analysis

Liquiritin apioside has been found to have anti-inflammatory properties . It has been shown to inhibit inflammation, oxidative stress, and cellular senescence .


Physical And Chemical Properties Analysis

The density of Liquiritin apioside is 1.6±0.1 g/cm3. It has a boiling point of 904.5±65.0 °C at 760 mmHg and a vapour pressure of 0.0±0.3 mmHg at 25°C .

Scientific Research Applications

1. Neuroprotection and Dopaminergic Modulation

  • Summary of Application: Isoliquiritigenin, a major constituent of the Glycyrrhizae Rhizoma that includes Liquiritin apioside, has significant neuroprotective functions. It has been found to inhibit human monoamine oxidase (hMAO) in vitro and modulate dopamine D1, D3, and vasopressin V1A receptors .
  • Methods of Application: The study involved in vitro examination of the inhibitory effects of isoliquiritigenin on hMAO and its modulatory functions on dopamine and vasopressin receptors .
  • Results: Isoliquiritigenin showed competitive inhibition of hMAO-A and mixed inhibition of hMAO-B with IC50 values of 0.68 and 0.33 μM, respectively . It was also found to act as an antagonist of the D1 receptor and an agonist of the D3 and V1A receptors .

2. Anti-Metastatic and Anti-Angiogenic Abilities

  • Summary of Application: Isoliquiritin apioside (ISLA) has been found to suppress the metastatic ability of HT1080 cells and reduce the production of pro-angiogenic factors in these cells .
  • Methods of Application: The study involved in vitro assays to assess the effects of ISLA on cell migration, invasion, and angiogenesis .
  • Results: ISLA significantly decreased matrix metalloproteinase (MMP) activities and suppressed activation of mitogen-activated protein kinase and NF-κB, which are involved in cancer metastasis . It also reduced the production of pro-angiogenic factors, including MMP-9, placental growth factor, and vascular endothelial growth factor .

3. Respiratory Health

  • Summary of Application: Liquiritin apioside has been found to have strong medical effects for relieving cough, preventing asthma, and eliminating phlegm .
  • Methods of Application: The study involved the evaluation of the main pharmacodynamics of liquiritin apioside preparation .
  • Results: Liquiritin apioside was found to improve the symptoms of acute cough, chronic cough, profuse sputum, and hyperpnea .

4. Biosynthesis of Flavonoid Apiosides

  • Summary of Application: Liquiritin apioside plays a key role in the biosynthesis of flavonoid apiosides in Leguminosae plants. It is involved in the apiosylation reaction, which is a crucial step in the biosynthetic pathways of apiosides .
  • Methods of Application: The study involved the discovery of an apiosyltransferase from Glycyrrhiza uralensis that could efficiently catalyze 2′′-O-apiosylation of flavonoid glycosides .
  • Results: The study reported an efficient phenolic apiosyltransferase and revealed mechanisms for its sugar donor selectivity .

5. Synthesis of Gold Nanoparticles

  • Summary of Application: Liquiritin apioside has been used in the green synthesis of gold nanoparticles (AuNPs). The synthesized AuNPs were characterized and tested for their stability in different biological media .
  • Methods of Application: The study involved the synthesis of AuNPs using liquiritin apioside and other phenolics from Glycyrrhiza glabra .
  • Results: The AuNP conjugates of liquiritin apioside inhibited cell viability. They also inhibited the inflammatory activity of RAW cells in vitro .

6. Bioactivity and Structure Analysis

  • Summary of Application: Liquiritin apioside is used in bioactivity and structure-function analysis .
  • Methods of Application: The specific methods of application in this field can vary widely depending on the specific research question .
  • Results: The results of these analyses can provide valuable insights into the biological activities and structural properties of liquiritin apioside .

4. Anti-Inflammatory Activity

  • Summary of Application: Liquiritin apioside has been used in the synthesis of gold nanoparticles (AuNPs) and tested for their potential in vitro cytotoxicity. The anti-inflammatory effects were investigated in both normal and inflammation-induced settings .
  • Methods of Application: The study involved the synthesis of AuNPs using liquiritin apioside and other phenolics from Glycyrrhiza glabra. The synthesized AuNPs were characterized using UV, zeta sizer, HRTEM, and IR and tested for their stability in different biological media .
  • Results: The AuNP conjugates of liquiritin apioside inhibited cell viability. All the pure phenolic isolates, except isoliquiritin, neoisoliquiritin, and isoliquiritin apioside inhibited the inflammatory activity of RAW cells in vitro .

5. Bioactivity and Structure Analysis

  • Summary of Application: Liquiritin apioside is used in bioactivity and structure-function analysis .
  • Methods of Application: The specific methods of application in this field can vary widely depending on the specific research question .
  • Results: The results of these analyses can provide valuable insights into the biological activities and structural properties of liquiritin apioside .

6. Respiratory Health

  • Summary of Application: Liquiritin apioside has been found to have strong medical effects for relieving cough, preventing asthma and eliminating phlegm, and can improve the symptoms of acute cough, chronic cough, profuse sputum and hyperpnea .
  • Methods of Application: The study involved the evaluation of main pharmacodynamics of liquiritin apioside preparation .
  • Results: Liquiritin apioside was found to improve the symptoms of acute cough, chronic cough, profuse sputum, and hyperpnea .

Safety And Hazards

Liquiritin apioside should be handled with adequate ventilation. Accessible safety shower and eye wash station should be provided. Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and suitable respirator should be used .

Future Directions

Future experimental studies are recommended to confirm the safety and efficacy of licorice in SARS-CoV-2 infection . Also, further studies are needed to understand the key apiosylation reaction in the biosynthetic pathways of apiosides .

properties

IUPAC Name

(2S)-2-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O13/c27-9-19-20(31)21(32)22(39-25-23(33)26(34,10-28)11-35-25)24(38-19)36-14-4-1-12(2-5-14)17-8-16(30)15-6-3-13(29)7-18(15)37-17/h1-7,17,19-25,27-29,31-34H,8-11H2/t17-,19+,20+,21-,22+,23-,24+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVKHUHJWDMWIR-DWMQJYMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904894
Record name Liquiritin apioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Liquiritin apioside

CAS RN

74639-14-8
Record name Liquiritin apioside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74639-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Liquiritin apioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074639148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Liquiritin apioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIQUIRITIN APIOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T57TH2CCD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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